molecular formula C14H14BrNO4S B14633697 2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide CAS No. 56948-19-7

2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide

Cat. No.: B14633697
CAS No.: 56948-19-7
M. Wt: 372.24 g/mol
InChI Key: SBRXRWUQUDMYFV-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, two methoxy groups, and a phenyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide typically involves the bromination of 4,5-dimethoxybenzenesulfonamide followed by the introduction of a phenyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl bromide
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 2,5-Dimethoxy-4-bromoamphetamine

Uniqueness

2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide is unique due to its combination of a bromine atom, methoxy groups, and a sulfonamide core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

56948-19-7

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO4S/c1-19-13-8-11(15)12(9-14(13)20-2)16-21(17,18)10-6-4-3-5-7-10/h3-9,16H,1-2H3

InChI Key

SBRXRWUQUDMYFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)Br)OC

Origin of Product

United States

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